molecular formula C5H6BrN3O B2461006 5-Bromo-6-methoxypyrazin-2-amine CAS No. 1245649-92-6

5-Bromo-6-methoxypyrazin-2-amine

Cat. No.: B2461006
CAS No.: 1245649-92-6
M. Wt: 204.027
InChI Key: RHQHOEBVSAQBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxypyrazin-2-amine typically involves the bromination of 6-methoxypyrazin-2-amine. This reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyrazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in bulk through standard organic synthesis techniques. These methods often involve the use of brominating agents and appropriate solvents to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxypyrazin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-6-methoxypyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c1-10-5-4(6)8-2-3(7)9-5/h2H,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQHOEBVSAQBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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